7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-tetralone.
Reaction Conditions: The key steps include methylation and reduction reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate. The reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 7-Methoxy-1-tetralone
- 5,8-Dimethyl-1-tetralone
- 7-Methoxy-3,4-dihydronaphthalen-1-one
Comparison: Compared to these similar compounds, 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
7-methoxy-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-7-12(15-3)9(2)13-10(8)5-4-6-11(13)14/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGCGORNMGNETB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCCC2=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.